An In-Depth Technical Guide to the Chemical Structure and Analysis of 1,5-Diazocan-3-one Dihydrochloride
An In-Depth Technical Guide to the Chemical Structure and Analysis of 1,5-Diazocan-3-one Dihydrochloride
Abstract: The 1,5-diazocane scaffold represents a class of eight-membered heterocyclic compounds that are of increasing interest to the medicinal chemistry and drug development communities. These structures serve as versatile templates for creating conformationally constrained molecules with diverse biological activities. This guide provides a comprehensive technical overview of a specific derivative, 1,5-diazocan-3-one dihydrochloride. We will dissect its molecular architecture, propose a robust synthetic strategy grounded in established chemical principles, outline a multi-technique approach for its analytical characterization, and discuss its potential reactivity and applications. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this promising chemical entity.
Introduction to the 1,5-Diazocane Scaffold
Heterocyclic rings are fundamental building blocks in a vast number of biologically active compounds and approved pharmaceuticals.[1] Among these, medium-sized rings (8-11 atoms) such as diazocanes present unique synthetic challenges and stereochemical properties. The 1,5-diazocane framework, an eight-membered ring containing two nitrogen atoms at opposing positions, is a "privileged structure" that has been incorporated into molecules targeting a range of diseases, from cancer to inflammatory conditions.[2][3]
The strategic placement of the nitrogen atoms allows for the introduction of diverse substituents and modulation of the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity. The introduction of a ketone at the 3-position creates 1,5-diazocan-3-one, a scaffold that combines the features of a cyclic diamine with a carbonyl group, offering a rich platform for further chemical modification. The dihydrochloride salt form enhances the compound's aqueous solubility and stability, making it more amenable to handling and formulation in a research setting.
Elucidation of the Chemical Structure
Molecular Formula and Connectivity
The chemical structure of 1,5-diazocan-3-one dihydrochloride is defined by an eight-membered ring. The atoms are numbered starting from one of the nitrogen atoms, proceeding towards the carbonyl group.
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Molecular Formula: C₆H₁₄N₂O · 2HCl (or C₆H₁₆Cl₂N₂O)
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Systematic Name: 1,5-Diazocan-3-one dihydrochloride
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Core Structure: An octahydro-1,5-diazocine ring.
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Key Functional Groups:
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A ketone (C=O) at the C3 position.
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Two secondary amines at the N1 and N5 positions, which exist as protonated ammonium salts in the dihydrochloride form.
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The connectivity of the atoms forms a non-aromatic, saturated heterocyclic system.
Caption: 2D representation of 1,5-diazocan-3-one dihydrochloride.
Stereochemistry and Conformation
1,5-Diazocan-3-one is an achiral molecule as it lacks any stereocenters. However, the eight-membered ring is highly flexible and can adopt several low-energy conformations, most commonly boat-chair and crown-shaped variants. The specific conformation in the solid state would require X-ray crystallographic analysis. In solution, these conformers are likely in rapid equilibrium, which can sometimes lead to broadened signals in NMR spectroscopy at certain temperatures.[4]
The Dihydrochloride Salt Form
The presence of two basic nitrogen atoms allows the compound to readily form a dihydrochloride salt. In this state, both nitrogens are protonated to form ammonium cations (R₂N⁺H₂), with two chloride anions (Cl⁻) serving as counter-ions. This salt formation is a critical aspect of its chemistry for several reasons:
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Increased Solubility: The ionic nature of the salt dramatically increases its solubility in polar solvents like water and alcohols, which is advantageous for biological assays and purification.
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Stability: The ammonium form protects the amines from oxidative degradation and other side reactions.
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Reactivity Control: The lone pair of electrons on the nitrogen atoms is unavailable for nucleophilic reactions. To perform reactions such as N-alkylation or N-acylation, the free base must first be generated by treatment with a suitable non-nucleophilic base.
Synthetic Strategy and Rationale
The synthesis of medium-sized rings like diazocanones is often challenging due to unfavorable entropic factors associated with ring closure.[5] A robust strategy involves the intramolecular cyclization of a linear precursor, a method that has proven effective for related ζ-azalactams.[5]
Proposed Synthetic Protocol
This protocol is a logically derived pathway based on established methodologies for similar heterocyclic systems, particularly intramolecular amide bond formation.
Step 1: Synthesis of the Linear Precursor (N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycine)
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Reactants: N-Boc-glycine and N-Boc-1,3-diaminopropane. A more direct route involves reacting ethyl bromoacetate with a large excess of 1,3-diaminopropane, followed by protection of the resulting primary amine. For this guide, we will assume a pathway involving a protected diamine to ensure regioselectivity. A more plausible precursor is the reaction between a protected 3-aminopropanol, its conversion to an amine, and subsequent reaction with a protected glycine derivative. A simplified conceptual pathway is outlined below.
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Rationale: The synthesis begins with the construction of a linear precursor containing all the necessary atoms for the final ring. We start with commercially available N-(tert-butoxycarbonyl)-3-aminopropan-1-ol.
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Procedure: a. Convert the hydroxyl group of N-(tert-butoxycarbonyl)-3-aminopropan-1-ol to a better leaving group, such as a tosylate or mesylate, by reacting it with TsCl or MsCl in the presence of a base like triethylamine (TEA) in dichloromethane (DCM). b. Displace the leaving group with an azide using sodium azide (NaN₃) in a polar aprotic solvent like DMF. c. Reduce the azide to a primary amine using a standard method like catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction. This yields N¹,N¹-bis(tert-butoxycarbonyl)propane-1,3-diamine. d. Selectively deprotect one Boc group under mildly acidic conditions. e. Couple the resulting free amine with N-Boc-glycine using a peptide coupling agent such as HATU or HBTU to form the fully protected linear precursor.
Step 2: Deprotection and Intramolecular Cyclization
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Rationale: This is the key ring-forming step. The linear precursor is deprotected to expose a free amine and a carboxylic acid, which then undergo an intramolecular condensation reaction to form the eight-membered ring. The use of a potent coupling agent is crucial to overcome the high activation energy barrier of forming a medium-sized ring.[5]
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Procedure: a. Treat the fully protected linear precursor with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove both Boc protecting groups, yielding the TFA salt of the amino acid. b. Neutralize the salt with a non-nucleophilic base like diisopropylethylamine (DIPEA). c. Add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or TBTU in a dilute solution of a high-boiling polar aprotic solvent (e.g., DMF or acetonitrile) and heat. The high dilution favors the intramolecular reaction over intermolecular polymerization.[5] d. The reaction mixture is worked up and purified via column chromatography to yield 1,5-diazocan-3-one as the free base.
Step 3: Salt Formation
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Rationale: To obtain the final, stable, and soluble product, the free base is converted to its dihydrochloride salt.
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Procedure: a. Dissolve the purified 1,5-diazocan-3-one free base in a suitable solvent like anhydrous diethyl ether or methanol. b. Add a stoichiometric amount (2.0-2.2 equivalents) of HCl (either as a gas or a solution in a compatible solvent like dioxane or isopropanol) dropwise while stirring. c. The 1,5-diazocan-3-one dihydrochloride salt will precipitate out of the solution. d. The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. For the dihydrochloride salt in a solvent like D₂O, the N-H protons will exchange and may not be visible, but their presence will affect adjacent methylene groups.
| Predicted ¹H NMR Data (in D₂O) | |
| Chemical Shift (δ, ppm) | Assignment & Predicted Multiplicity |
| ~ 4.0 - 4.2 | 2H, Singlet (or AB quartet), -CO-CH₂ -N⁺H₂- |
| ~ 3.5 - 3.7 | 2H, Triplet, -N⁺H₂-CH₂ -CH₂-CO- |
| ~ 3.3 - 3.5 | 4H, Multiplet, -N⁺H₂-CH₂ -CH₂-CH₂ -N⁺H₂- |
| ~ 2.2 - 2.4 | 2H, Multiplet (quintet), -N⁺H₂-CH₂-CH₂ -CH₂-N⁺H₂- |
| Predicted ¹³C NMR Data (in D₂O) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | C3 (Ketone C=O) |
| ~ 50 - 55 | C2 (-C H₂-CO) |
| ~ 45 - 50 | C4 (N⁺H₂-C H₂-CO) |
| ~ 40 - 45 | C6 & C8 (N⁺H₂-C H₂) |
| ~ 25 - 30 | C7 (-CH₂-C H₂-CH₂-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. For a solid sample (e.g., KBr pellet), the following absorption bands are expected.[6]
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 2800 - 2400 (broad) | N⁺-H stretch (characteristic of ammonium salts) |
| 1715 - 1730 | C=O stretch (saturated ketone) |
| 1610 - 1500 | N-H bend (ammonium) |
| 1250 - 1020 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The analysis would be performed on the free base (M.W. ≈ 128.17 g/mol ).
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Expected Molecular Ion (M⁺˙): m/z ≈ 128 (as the free base).
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High-Resolution MS (HRMS): Would provide the exact mass to confirm the elemental composition (C₆H₁₂N₂O).
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Key Fragmentation Pattern: Expect cleavage alpha to the nitrogen atoms and the carbonyl group, leading to characteristic fragment ions.
Caption: A typical analytical workflow for structural confirmation.
Chemical Reactivity and Potential Applications
Reactivity Profile
The 1,5-diazocan-3-one scaffold possesses two primary sites for chemical modification: the ketone and the secondary amines (after deprotonation).
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Reactions at the Carbonyl Group: The ketone can undergo reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄), or it can be subjected to reductive amination to install a new substituent at the C3 position, converting the ketone into a tertiary amine.
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Reactions at the Nitrogen Atoms: After converting the dihydrochloride salt to the free base, the secondary amines become nucleophilic. They can be functionalized via N-alkylation, N-acylation, or used in transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
Relevance in Drug Discovery
The 1,5-diazocane scaffold is a valuable starting point for the development of new therapeutic agents.[7] Derivatives of the related 1,5-diazocin-2-one core have shown promise as selective caspase-1 inhibitors for treating inflammatory diseases and as Smac mimetics in cancer therapy.[2] The conformational constraint imposed by the eight-membered ring can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic analogues.
By leveraging the reactivity of the ketone and amine functionalities, libraries of novel 1,5-diazocan-3-one derivatives can be synthesized and screened for a wide range of biological activities, including but not limited to:
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Enzyme inhibitors (e.g., kinases, proteases)[3]
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G-protein coupled receptor (GPCR) ligands[3]
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Antiviral and antimicrobial agents[8]
Conclusion
1,5-Diazocan-3-one dihydrochloride is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its structure, characterized by a flexible eight-membered ring with two strategically placed nitrogen atoms and a reactive ketone, offers numerous avenues for synthetic elaboration. A thorough understanding of its chemical properties, guided by a robust analytical characterization strategy involving NMR, IR, and MS, is the first step toward unlocking its potential in the discovery of new therapeutics. The synthetic and analytical principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this versatile scaffold.
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